Amidoximes

Amidoximes are a class of organic compounds characterized by the presence of an oxime group (-N=O) bonded to an amide group (-CO-NR₂). These molecules exhibit diverse properties and applications due to their structural flexibility. Amidoximes are typically prepared through the condensation reaction between aldehydes or ketones and primary or secondary amines, followed by hydrolysis.

Structurally, amidoximes possess both amine and carbonyl functionalities, which confer them with unique reactivity profiles. They can act as chelating agents, potentially coordinating to metal ions through multiple donor atoms, making them useful in complexation chemistry. Amidoximes also display interesting redox properties due to the presence of both a nitrogen oxide functional group and an amide bond.

In industrial applications, amidoximes are employed in dye-making processes, textile finishing, and as intermediates for synthesizing various pharmaceuticals and agrochemicals. Their ability to form stable complexes with metals renders them valuable tools in catalysis and analytical chemistry. Additionally, amidoximes have found use in environmental remediation due to their capacity to bind heavy metal ions effectively.

Overall, amidoximes represent a versatile subclass of organic compounds with wide-ranging potential applications across multiple scientific fields.

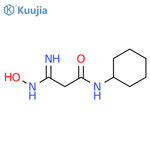

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

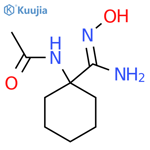

|

2-cyclopropyl-N'-hydroxyethanimidamide | 152821-00-6 | C5H10N2O |

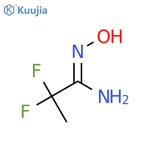

|

3,3-difluoro-N'-hydroxypropanimidamide | 1216374-11-6 | C3H6F2N2O |

|

3-(Ethylamino)-n'-hydroxy-2-methylpropanimidamide | 1344853-65-1 | C6H15N3O |

|

N-1-(N'-Hydroxycarbamimidoyl)cyclohexylacetamide | 1193390-68-9 | C9H17N3O2 |

|

N'-hydroxy-3-(propan-2-yloxy)propanimidamide | 77072-13-0 | C6H14N2O2 |

|

2,2-difluoro-N'-hydroxypropanimidamide | 1204302-09-9 | C3H6F2N2O |

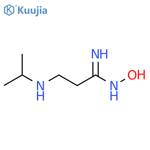

|

N'-hydroxy-3-(propan-2-yl)aminopropanimidamide | 1344877-46-8 | C6H15N3O |

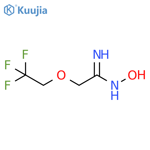

|

N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide | 1016846-60-8 | C4H7F3N2O2 |

|

2-(N'-hydroxycarbamimidoyl)-N-methylacetamide | 1094362-08-9 | C4H9N3O2 |

|

N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide | 885459-05-2 | C9H17N3O2 |

Gerelateerde literatuur

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Aanbevolen leveranciers

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten